![molecular formula C23H21BrO3S B14192863 Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate CAS No. 832725-91-4](/img/structure/B14192863.png)
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a phenyl group, a bromine atom, a butoxy group, and a sulfanyl group attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction where a brominated phenyl compound reacts with a butoxy-substituted phenyl thiol in the presence of a base. The reaction conditions often require a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl benzoate derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl benzoate derivatives.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The sulfanyl group plays a crucial role in these interactions by forming disulfide bonds or undergoing redox reactions.
Comparaison Avec Des Composés Similaires
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate can be compared with similar compounds such as:
Phenyl 5-chloro-2-[(4-butoxyphenyl)sulfanyl]benzoate: Similar structure but with a chlorine atom instead of bromine.
Phenyl 5-bromo-2-[(4-methoxyphenyl)sulfanyl]benzoate: Similar structure but with a methoxy group instead of a butoxy group.
Propriétés
Numéro CAS |
832725-91-4 |
|---|---|
Formule moléculaire |
C23H21BrO3S |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
phenyl 5-bromo-2-(4-butoxyphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C23H21BrO3S/c1-2-3-15-26-18-10-12-20(13-11-18)28-22-14-9-17(24)16-21(22)23(25)27-19-7-5-4-6-8-19/h4-14,16H,2-3,15H2,1H3 |
Clé InChI |
OLYJKYAQMAIWLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


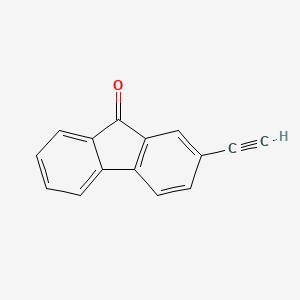
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
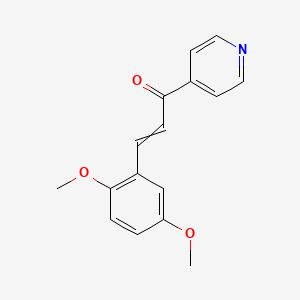
![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
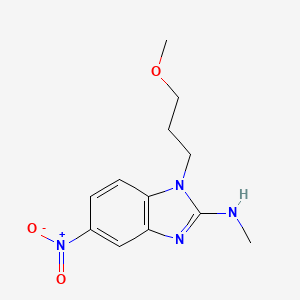
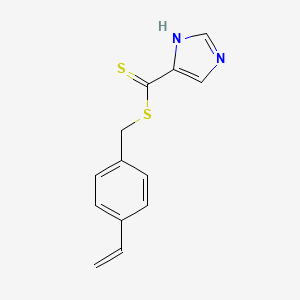
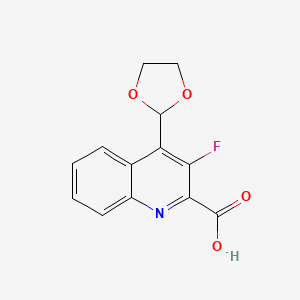
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)


![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)
